4-(Boc-amino)-2-methylphenol
Overview
Description
4-(Boc-amino)-2-methylphenol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenol ring. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during multi-step synthesis processes. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amino functionalities.
Mechanism of Action
Target of Action
The primary target of 4-(Boc-amino)-2-methylphenol is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is stable towards most nucleophiles and bases .
Mode of Action
The Boc group in this compound interacts with its targets (amino groups) by forming a carbamate . This interaction is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be cleaved under mild acidolysis .
Biochemical Pathways
The use of this compound affects the synthesis of multifunctional targets . When an amino function needs to be protected during a synthetic project, its conversion to tert-butyl carbamate (Boc derivative) is generally the first option . This allows the amino group to remain unchanged when other functional groups in the molecule react .
Pharmacokinetics
It’s known that the boc group is stable and can be removed by acidolysis . This suggests that the compound’s bioavailability would be influenced by these properties.
Result of Action
The result of the action of this compound is the protection of the amino group in the target molecule . This protection enables the amino group to remain unchanged during subsequent reactions, post-reaction treatment, separation, and purification .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Boc group is stable under basic conditions and can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability would be influenced by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-2-methylphenol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The phenol group remains unprotected during this process, allowing for further functionalization if needed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Boc-amino)-2-methylphenol is widely used in scientific research for:
Chemistry: As a protecting group for amino functionalities in peptide synthesis and other organic syntheses.
Biology: In the synthesis of biologically active molecules where temporary protection of amino groups is required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Industry: In the production of fine chemicals and intermediates for various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Boc-amino)phenol
- 4-(Boc-amino)aniline
- 4-(Boc-amino)benzoic acid
Uniqueness
4-(Boc-amino)-2-methylphenol is unique due to the presence of a methyl group on the phenol ring, which can influence its reactivity and steric properties compared to other Boc-protected phenols. This methyl group can affect the compound’s solubility, boiling point, and overall chemical behavior .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESVLDYFSGBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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